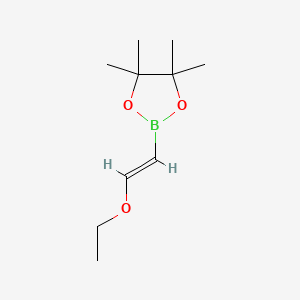

(E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

(E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound featuring a 1,3,2-dioxaborolane core with 4,4,5,5-tetramethyl substituents and an (E)-configured 2-ethoxyvinyl group. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, particularly in synthesizing complex organic frameworks such as tetrahydro-3,4′-biisoquinolines . Its ethoxyvinyl group enhances electron density at the boron center, facilitating transmetallation with palladium catalysts while maintaining stereochemical integrity .

Properties

IUPAC Name |

2-[(E)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO3/c1-6-12-8-7-11-13-9(2,3)10(4,5)14-11/h7-8H,6H2,1-5H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAYNLYCQPAZJN-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=COCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201905-61-4, 1360111-87-0 | |

| Record name | 2-[(E)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethoxyethene-2-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s known that pinacol boronic esters are highly valuable building blocks in organic synthesis.

Mode of Action

The compound interacts with its targets through a process known as protodeboronation. Protodeboronation is a chemical reaction where a boron atom is removed from an organic compound. A catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported.

Biochemical Pathways

The compound affects various biochemical pathways. The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations. These transformations are crucial in organic synthesis.

Pharmacokinetics

It’s known that the stability of boronic esters presents challenges for their use in pharmacological applications

Result of Action

The result of the compound’s action is the creation of new organic compounds through various transformations. For example, the protodeboronation of pinacol boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B.

Action Environment

The action, efficacy, and stability of the compound are influenced by environmental factors. For instance, the stability of boronic esters is a concern as they are sensitive to air and moisture. Therefore, the environment in which the compound is stored and used can significantly impact its action and efficacy.

Biological Activity

(E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1201905-61-4) is a boron-containing compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. This article aims to summarize the biological activity of this compound based on diverse research findings.

- Molecular Formula : C10H19BO3

- Molecular Weight : 198.07 g/mol

- Boiling Point : Not available

- Solubility : High GI absorption suggests good solubility properties .

The biological activity of (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily linked to its role as a boronic ester. Boronic esters are known to participate in the formation of covalent bonds with diols and are crucial intermediates in organic synthesis. The compound's ability to undergo Suzuki-Miyaura coupling reactions enables the formation of complex organic molecules that may exhibit biological activity.

Biological Activity Overview

Research indicates that (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may exhibit various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that boron-containing compounds can possess antimicrobial properties due to their ability to disrupt cellular functions.

- Anticancer Activity : Some derivatives of boronic acids have shown potential in targeting cancer cells by inhibiting proteasomes and disrupting protein degradation pathways.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor due to its electrophilic nature, allowing it to interact with specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Disruption of cellular functions | |

| Anticancer | Inhibition of proteasome activity | |

| Enzyme Inhibition | Interaction with metabolic enzymes |

Case Study 1: Anticancer Potential

A study investigating the anticancer properties of boronic esters indicated that compounds similar to (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could effectively inhibit cancer cell proliferation in vitro. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival .

Case Study 2: Enzyme Interaction

Research has shown that boron-containing compounds can selectively inhibit enzymes such as serine proteases and cysteine proteases. These interactions may lead to altered metabolic processes in target cells .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds between aryl or vinyl halides and boron compounds. The compound serves as a boron source that can be coupled with various electrophiles to synthesize complex organic molecules.

Case Study : In a reported reaction involving 6-bromo-2-chloro-3-iodopyridine and (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis, yields of up to 74% were achieved . This demonstrates its efficiency in facilitating cross-coupling reactions.

Synthesis of Azaindoles

The compound has also been utilized in synthesizing azaindoles and diazaindoles from chloroamino-N-heterocycles. This application is significant for developing pharmaceutical compounds due to the biological activities associated with azaindole derivatives.

Drug Development

The versatility of (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane extends to medicinal chemistry where it is used in the synthesis of potential drug candidates. Its ability to form stable complexes with various substrates makes it an attractive candidate for creating novel therapeutic agents.

Example : Research has shown that derivatives synthesized using this compound exhibit promising activity against specific cancer cell lines . This highlights its potential role in drug discovery and development.

Polymer Chemistry

In polymer science, (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed as a building block for creating functionalized polymers. Its reactivity allows for the incorporation of boron into polymer structures which can enhance properties such as thermal stability and mechanical strength.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares key structural analogs, highlighting substituent-driven differences in reactivity, stability, and applications:

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

- The ethoxyvinyl group in the target compound enhances boron’s electrophilicity, improving transmetallation efficiency in cross-couplings compared to electron-withdrawing groups (e.g., 3,5-difluorostyryl in ).

- Chlorophenyl derivatives (e.g., 2-(5-chloro-2-methylphenyl)-...) exhibit lower yields (26%) due to steric and electronic hindrance .

Steric Effects :

- Bulky substituents like naphthyl () or biphenyl () reduce reactivity in coupling reactions but enhance thermal stability.

Stability and Storage :

- Halogenated derivatives (e.g., 2,5-difluorostyryl) require cold storage (2–8°C) to prevent decomposition , whereas the ethoxyvinyl analog is stable at room temperature .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via cross-coupling or electrophilic borylation. For example:

- Electrochemical Cross-Electrophile Coupling : Utilize alkyl halides and boron precursors under electrochemical conditions (e.g., using DCM as solvent and thionyl chloride for activation). Purify via flash column chromatography (Hex/EtOAc gradients) to isolate the product .

- Catalytic Borylation : Employ transition-metal catalysts (e.g., UiO-Co) with B₂pin₂ in toluene or similar solvents. Yields up to 85% can be achieved with optimized catalyst loading (0.2 mol%) .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Peaks for ethoxyvinyl and tetramethyl dioxaborolane groups appear in specific regions. For example:

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Ethoxy (-OCH₂CH₃) | 1.2–1.4 (t), 3.5–3.7 (q) | 14–18 (CH₃), 60–65 (CH₂) |

| Tetramethyl (C(CH₃)₄) | 1.0–1.3 (s) | 24–28 (C(CH₃)₂) |

| Note: Carbons adjacent to boron may not be detected due to quadrupolar relaxation . |

- IR Spectroscopy : Stretching vibrations for B-O (≈1350 cm⁻¹) and C=C (≈1600 cm⁻¹) confirm structural motifs .

Q. What are the storage and handling protocols for this compound?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Use moisture-free solvents (e.g., THF, DCM) during reactions. Stability tests indicate decomposition >6 months if exposed to air .

Advanced Research Questions

Q. How to optimize reaction conditions for cross-electrophile coupling involving this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in Pd-catalyzed couplings.

- Electrochemical Setup : Apply constant current (5–10 mA) with Pt electrodes to drive single-electron transfer (SET) mechanisms, improving yield and reducing side products .

- Catalyst Screening : Test Pd(dba)₂/XPhos systems for chemoselectivity in aryl-alkyl couplings .

Q. How to address discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Dynamic NMR : Resolve stereochemical ambiguities (E/Z isomers) by variable-temperature ¹H NMR.

- HSQC/HMBC : Assign ambiguous peaks by correlating ¹H-¹³C couplings, especially for boron-adjacent carbons .

- Isotopic Labeling : Use ¹⁰B/¹¹B isotopic substitution to isolate boron-related signals .

Q. What strategies are effective for isolating isomers or byproducts during synthesis?

- Methodological Answer :

- Chromatographic Separation : Use silica gel columns with gradient elution (Hex → Hex/EtOAc 25:1) to resolve isomers (e.g., a/b isomers with dr ~5:1) .

- Crystallization : Recrystallize from EtOH/water mixtures to isolate stereoisomers (e.g., E-isomers with >95% purity) .

Q. How does steric hindrance from the tetramethyl dioxaborolane group influence reactivity?

- Methodological Answer :

- Steric Maps : Calculate Tolman cone angles to predict accessibility of the boron center.

- Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., pinacol boronic esters) to quantify steric effects in Suzuki-Miyaura couplings .

Data Contradiction Analysis

Q. How to resolve discrepancies in CAS registry numbers or molecular weights for similar compounds?

- Methodological Answer :

- Database Cross-Referencing : Verify entries against Reaxys or PubChem. For example, CAS 1201905-61-4 (MW 198.07) vs. 847818-70-6 (MW 222.09) may correspond to stereoisomers or solvates .

- Elemental Analysis : Confirm empirical formulas via combustion analysis (C, H, B) to validate molecular weights .

Tables of Key Data

Table 1 : Representative Yields and Conditions for Synthesis

| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Electrochemical Coupling | Thionyl chloride/DCM | 80–85 | 95 | |

| Catalytic Borylation | UiO-Co/Toluene | 83–85 | 90 |

Table 2 : Common Impurities and Detection Methods

| Impurity | Detection Method | Mitigation Strategy |

|---|---|---|

| Proto-debrominated byproduct | HPLC-MS (m/z 395 [M+H]⁺) | Optimize reaction time |

| Hydrolysis products | ¹¹B NMR (δ 18–22 ppm) | Strict anhydrous conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.